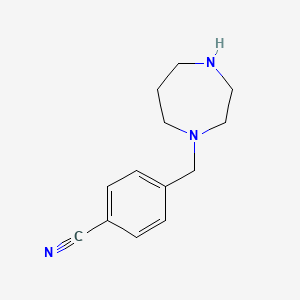

![molecular formula C11H13Cl2F3N4 B2556834 (1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride CAS No. 2567489-16-9](/img/structure/B2556834.png)

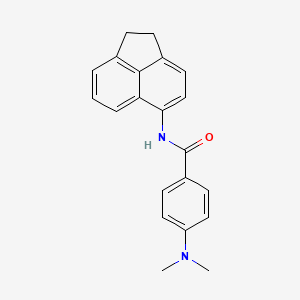

(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves a multistep process that includes the reaction of the triazole ring with various compounds. The final product is purified by column chromatography.Molecular Structure Analysis

The molecular formula of this compound is C11H11F3N4. The InChI code is 1S/C11H11F3N4/c1-6(15)9-16-10(18-17-9)7-2-4-8(5-3-7)11(12,13)14/h2-6H,15H2,1H3, (H,16,17,18)/t6-/m1/s1 .Physical And Chemical Properties Analysis

This compound is soluble in water, ethanol, and acetone. Its molecular weight is 256.232 g/mol. The compound has a melting point range of 140-150°C and a boiling point of 228°C.Applications De Recherche Scientifique

Visible-Light-Promoted S-Trifluoromethylation of Thiophenols

Trifluoromethyl phenyl sulfone, traditionally a nucleophilic trifluoromethylating agent, has been repurposed as a trifluoromethyl radical precursor. Researchers have discovered that arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone. Under visible light irradiation, an intramolecular single electron transfer (SET) reaction occurs, enabling the S-trifluoromethylation of thiophenols without the need for a photoredox catalyst .

S-Perfluoroethylation and S-Perfluoro-Iso-Propylation of Thiophenols

Similar to the S-trifluoromethylation, perfluoroalkyl phenyl sulfones (corresponding to perfluoroethylation and perfluoro-iso-propylation) can also achieve sulfur functionalization of thiophenols. These reactions expand the synthetic toolbox for introducing fluorinated moieties into organic molecules, which is valuable for drug discovery and materials science .

Trifluoromethyl Ketones (TFMKs) as Synthetic Targets

Trifluoromethyl ketones (TFMKs) are highly sought-after synthetic targets due to their unique properties. Researchers use TFMKs both directly and as synthons in constructing fluorinated pharmaceutical compounds. Understanding the synthesis methods for TFMKs is crucial for designing novel drug candidates and functional materials .

Fluorinated Pharmacons

EN300-27694833, with its trifluoromethyl group, contributes to the development of fluorinated pharmaceuticals (pharmacons). The incorporation of fluorine atoms into drug molecules can enhance bioavailability, metabolic stability, and receptor binding affinity. Researchers explore the potential of EN300-27694833 derivatives as drug leads .

Agrochemicals and Pesticides

Fluorinated compounds find applications in agrochemicals and pesticides. By introducing a trifluoromethyl group, researchers can modify the properties of existing pesticides or design new ones with improved efficacy, selectivity, and environmental impact. EN300-27694833 derivatives may play a role in this field .

Materials Science and Fluorinated Polymers

EN300-27694833 derivatives could serve as building blocks for fluorinated polymers and materials. Fluoropolymers exhibit exceptional chemical resistance, low surface energy, and unique electrical properties. Researchers investigate the use of trifluoromethyl-containing compounds in creating specialized materials for applications such as coatings, membranes, and electronic devices .

Safety and Hazards

Propriétés

IUPAC Name |

(1R)-1-[3-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N4.2ClH/c1-6(15)9-16-10(18-17-9)7-2-4-8(5-3-7)11(12,13)14;;/h2-6H,15H2,1H3,(H,16,17,18);2*1H/t6-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEOFFDBWXLCAQ-QYCVXMPOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NN1)C2=CC=C(C=C2)C(F)(F)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC(=NN1)C2=CC=C(C=C2)C(F)(F)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

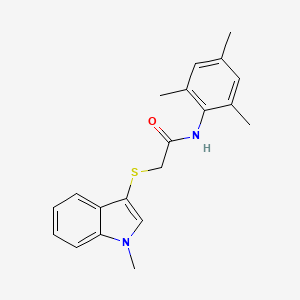

![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556753.png)

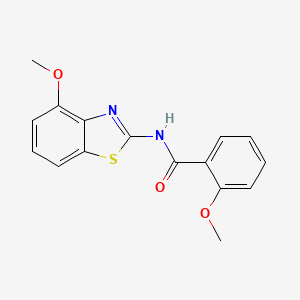

![N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B2556757.png)

![(4-ethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2556763.png)

![(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2556764.png)

![6-ethyl-5-((2-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2556772.png)

![3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2556775.png)